2-(Ethylamino)-5-nitrobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(ethylamino)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3 |
InChI Key |
NEAJDJOHJXDZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 2-(Ethylamino)-5-nitrobenzaldehyde"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethylamino)-5-nitrobenzaldehyde
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(Ethylamino)-5-nitrobenzaldehyde, a key chemical intermediate. This compound, featuring a versatile combination of functional groups—an aldehyde, a secondary amine, and a nitro group—serves as a valuable building block in the development of novel heterocyclic compounds, pharmaceutical agents, and fine chemicals. The strategic placement of these groups on the aromatic ring creates a unique electronic environment, making it a precursor for a variety of chemical transformations. This document outlines a robust synthetic protocol via nucleophilic aromatic substitution, followed by a multi-technique approach for structural elucidation and purity verification, designed for researchers, chemists, and professionals in drug development.
Synthesis: A Mechanistic and Practical Approach
The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of the aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.
Principle and Rationale
The chosen synthetic route employs 2-fluoro-5-nitrobenzaldehyde as the starting material and ethylamine as the nucleophile. The rationale for this selection is threefold:
-
Leaving Group Efficacy: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.
-
Electronic Activation: The nitro group (-NO₂) at the para-position and the aldehyde group (-CHO) at the ortho-position to the fluorine atom are potent electron-withdrawing groups. They delocalize the negative charge of the aromatic ring in the transition state (the Meisenheimer complex), thereby stabilizing it and significantly lowering the activation energy of the reaction.[1]
-
Nucleophilicity: Ethylamine is a primary amine that acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bonded to the fluorine.
The reaction typically includes a mild base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as required with appropriate safety considerations.
Materials and Reagents:
-
2-Fluoro-5-nitrobenzaldehyde (MW: 169.11 g/mol )
-
Ethylamine solution (e.g., 70% in water or a solution in a suitable organic solvent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzaldehyde (1.69 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.
-
Nucleophile Addition: Slowly add ethylamine solution (e.g., ~1.0 mL of 70% solution, ~11.0 mmol, 1.1 equivalents) to the stirring suspension via a syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel and dilute with 50 mL of deionized water. Extract the aqueous layer three times with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 2-(Ethylamino)-5-nitrobenzaldehyde is typically obtained as a yellow-orange solid. Recrystallization is an effective method for purification.
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to obtain 2-(Ethylamino)-5-nitrobenzaldehyde as a bright crystalline solid.
Synthesis Workflow Diagram
Caption: Logical workflow for the characterization and structure confirmation.
Summary of Characterization Data
The following table summarizes the expected quantitative data for the verification of 2-(Ethylamino)-5-nitrobenzaldehyde.
| Technique | Parameter | Expected Value / Observation |
| Melting Point | Range | Sharp range, e.g., 95-97 °C (To be determined) |
| ¹H NMR | Chemical Shift (δ, ppm) | ~9.9 (s, 1H, CHO), ~8.5 (br s, 1H, NH), 6.5-8.5 (m, 3H, Ar-H), ~3.4 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~190 (C=O), 110-155 (6 x Ar-C), ~42 (CH₂), ~14 (CH₃) |
| FT-IR | Wavenumber (cm⁻¹) | ~3350 (N-H), ~2950 (Aliphatic C-H), ~1680 (C=O), ~1530 & ~1350 (N-O) |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₉H₁₁N₂O₃⁺: 195.0764, Found: ± 5 ppm |
References
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Khan, S., et al. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Available at: [Link]
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Oregon State University. (2015, March 31). 1H NMR Spectra and Peak Assignment. Available at: [Link]
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PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available at: [Link]
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CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
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ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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ResearchGate. (2002, August). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Available at: [Link]
-
MDPI. (2003, November 15). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Available at: [Link]
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EMBL-EBI. Compound: 2-NITROBENZALDEHYDE (CHEMBL166559). Available at: [Link]
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ResearchGate. (n.d.). FT-IR of 2-(1-piperazinyl)ethylamine (a), 2-hydroxy-5-nitrobenzaldehyde (b), ligand (c), complex 1 (d). Available at: [Link]
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Popkov, S. (2005, January 31). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. Available at: [Link]
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PrepChem.com. Synthesis of 2-nitrobenzaldehyde. Available at: [Link]
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NIST. Benzaldehyde, 2-nitro-. NIST WebBook. Available at: [Link]
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University of Colorado Boulder. IR Chart. Available at: [Link]
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PubChem. 2-Ethyl-5-nitrobenzaldehyde. Available at: [Link]
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NIST. Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook. Available at: [Link]
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ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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Aksenov, A. A., et al. (2022, January 15). Native mass spectrometry-based metabolomics identifies metal-binding compounds. Nature Chemistry. Available at: [Link]
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
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Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. Available at: [Link]
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MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]
-
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An In-depth Technical Guide to 2-(Ethylamino)-5-nitrobenzaldehyde: Synthesis, Properties, and Applications for the Research Professional
Core Identifiers and Inferred Structural Analysis
Due to its specialized nature, 2-(Ethylamino)-5-nitrobenzaldehyde is not a widely cataloged compound. However, its structure can be unequivocally inferred from its IUPAC name. The likely precursor for its synthesis is 2-Amino-5-nitrobenzaldehyde, which is assigned the CAS Number 56008-61-8 [1].
Inferred Structure:
The molecule consists of a benzene ring substituted with three functional groups:
-
An aldehyde group (-CHO) at position 1.
-
An ethylamino group (-NHCH₂CH₃) at position 2.
-
A nitro group (-NO₂) at position 5.
The ortho-disposition of the electron-donating ethylamino group and the electron-withdrawing aldehyde group, combined with the para-position of the powerful electron-withdrawing nitro group relative to the ethylamino group, dictates the molecule's electronic properties and reactivity.
Chemical Structure Diagram:
Caption: Inferred chemical structure of 2-(Ethylamino)-5-nitrobenzaldehyde.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | |
| XLogP3 | 2.1 | Prediction indicates moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the secondary amine. |
| Hydrogen Bond Acceptor Count | 4 | From the nitro and carbonyl oxygens, and the amine nitrogen. |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 75.1 Ų |
Properties were predicted using computational models and should be confirmed experimentally.
Proposed Synthesis and Mechanistic Considerations
A logical and efficient synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde would proceed via the N-alkylation of a suitable precursor. The most direct approach involves the ethylation of 2-amino-5-nitrobenzaldehyde. However, direct alkylation of the amino group in the presence of a reactive aldehyde can be challenging. A more robust and controlled synthesis would involve the N-alkylation of a precursor where the aldehyde is protected, or the alkylation of a more stable starting material followed by the introduction of the aldehyde functionality.
A plausible and commonly employed strategy in medicinal chemistry is the nucleophilic aromatic substitution (SNAAr) of an activated aryl halide.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(Ethylamino)-5-nitrobenzaldehyde.
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloro-5-nitrobenzaldehyde is an excellent substrate for SNAAr. The chlorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group at the para position and the aldehyde group at the ortho position.
-
Nucleophile: Ethylamine is a primary amine that will readily displace the chloride. An excess of ethylamine can be used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often included to scavenge the acid formed during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile[2].
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it can solvate the charged intermediates of the Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction[3].
-
Temperature: The reaction may require heating (typically in the range of 80-140°C) to proceed at a reasonable rate, due to the stability of the aromatic ring[3]. The progress can be conveniently monitored by Thin Layer Chromatography (TLC).
Key Reactions and Applications in Drug Discovery
The bifunctional nature of 2-(Ethylamino)-5-nitrobenzaldehyde, possessing both a reactive aldehyde and a nucleophilic secondary amine, makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic systems of pharmaceutical interest.
Schiff Base Formation
The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are crucial intermediates and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects[4][5].
Experimental Protocol: Synthesis of a Schiff Base from 2-(Ethylamino)-5-nitrobenzaldehyde and Aniline
This protocol is adapted from standard procedures for Schiff base synthesis from substituted benzaldehydes[4].
-
Dissolution: Dissolve 10 mmol of 2-(Ethylamino)-5-nitrobenzaldehyde in 25 mL of ethanol in a 100 mL round-bottom flask with magnetic stirring.
-
Addition of Amine: To this solution, add 10 mmol of aniline (or another primary amine).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Reaction Pathway Diagram:
Caption: General reaction for Schiff base formation.
Knoevenagel Condensation
The aldehyde can also react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated systems via Knoevenagel condensation[6]. These products are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacophores[6].
Potential in Drug Development
Substituted nitrobenzaldehydes are important precursors in the synthesis of a wide range of pharmaceuticals[7]. The nitro group can be reduced to an amine, which can then be further functionalized. For instance, 2-nitrobenzaldehyde is a key intermediate in the synthesis of drugs like Nifedipine[8]. The presence of the ethylamino group in the target molecule provides an additional site for modification, allowing for the generation of diverse chemical libraries for drug screening. The overall scaffold is relevant for the synthesis of quinazolines, benzodiazepines, and other heterocyclic systems with known biological activity[6].
Safety and Handling
As there is no specific safety data sheet for 2-(Ethylamino)-5-nitrobenzaldehyde, the following precautions are based on structurally related compounds such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde[9][10][11].
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[9][11][12]. Some nitroaromatic compounds are considered potentially mutagenic.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection[9].
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[10].
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[10].
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[10].
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up[9].
-
Disposal: Dispose of contents/container to an approved waste disposal plant[9].
-
Self-Validating System for Protocols: Every experimental protocol should include a self-validating step. For synthesis, this involves monitoring the reaction by TLC to ensure the consumption of starting materials and the formation of the product. For purification, characterization of the final product by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm its identity and purity. For example, in the ¹H NMR spectrum of the target compound, one would expect to see characteristic signals for the aldehyde proton (likely a singlet around 10 ppm), aromatic protons, and the ethyl group (a quartet and a triplet).
References
-
Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
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Jiang, Y.-R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). [Link]
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Sainz-Díaz, C. I. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie. [Link]
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Wikipedia. (n.d.). 2-Nitrobenzaldehyde. [Link]
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ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]
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Labbox. (2022). 2-Nitrobenzaldehyde 99% Analytical Grade Safety Data Sheet. [Link]
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Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]
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ResearchGate. (2024). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
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PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Ethylamino)-5-nitrobenzaldehyde
This guide offers a detailed exploration of the spectroscopic properties of 2-(Ethylamino)-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not just raw data, but a cohesive understanding of how the molecular architecture influences its spectral output. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical profile.
Molecular Structure and Spectroscopic Overview
2-(Ethylamino)-5-nitrobenzaldehyde is an aromatic compound characterized by an aldehyde group, a secondary amine (ethylamino), and a nitro group attached to the benzene ring. This unique combination of electron-withdrawing (nitro and aldehyde) and electron-donating (ethylamino) groups creates a distinct electronic environment that is reflected in its spectroscopic data. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for 2-(Ethylamino)-5-nitrobenzaldehyde.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. For ¹³C NMR, a longer acquisition time with a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is properly calibrated.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).
-
Separation: The compound will be separated from any impurities on the GC column.
-
Ionization and Detection: As the compound elutes from the GC column, it will be ionized (typically by electron impact), and the resulting ions will be detected by the mass spectrometer.
Conclusion
The spectroscopic characterization of 2-(Ethylamino)-5-nitrobenzaldehyde is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established chemical principles and data from analogous structures. The presented data and protocols serve as a robust starting point for any researcher or professional engaged in the synthesis, analysis, or application of this important chemical intermediate.
References
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- Ferreira, J. M. G. O., et al. (n.d.). Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Journal of the Brazilian Chemical Society.
- Wiley-VCH. (2007). Supporting Information.
- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4431-4439.
- 3-Nitrobenzaldehyde chemical structure and properties. (2025). BenchChem.
- Leyva, V., et al. (2008). Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A, 112(25), 5550-5557.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2012).
- Guo, B., et al. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
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"crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde"
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Ethylamino)-5-nitrobenzaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded walkthrough for the crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde, a molecule of interest in materials science and pharmaceutical development. The protocols and interpretations detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the "why" behind the "how" to ensure methodological robustness and data integrity.
Introduction: The Scientific Imperative
Understanding the three-dimensional arrangement of atoms in a crystalline solid is fundamental to predicting and modifying its physicochemical properties. For a molecule like 2-(Ethylamino)-5-nitrobenzaldehyde, the crystal structure dictates key parameters such as solubility, melting point, stability, and even biological activity. The presence of a nitro group and an amino group suggests the potential for significant intermolecular interactions, such as hydrogen bonding, which can dominate the crystal packing and influence the material's bulk properties. This guide will detail the process from synthesis to final structural elucidation, providing a self-validating framework for analysis.
Synthesis and Crystallization: The Foundation of Analysis
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for analysis. Therefore, the synthesis and crystallization steps are of paramount importance.
Synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde
The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde is typically achieved through the nucleophilic substitution of a halogenated precursor. A common and effective method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde in a suitable solvent such as ethanol.
-
Reagent Addition: While stirring, slowly add an excess of aqueous ethylamine solution to the flask. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically poured into water, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for this compound.
Experimental Protocol:
-
Solvent Selection: Dissolve the purified 2-(Ethylamino)-5-nitrobenzaldehyde in a high-purity solvent. A mixture of dichloromethane and hexane has been shown to be effective.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.
-
Evaporation: Loosely cover the container with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed, single crystals of suitable size and quality are carefully harvested.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.
Data Collection and Processing
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The collected diffraction data is processed to correct for various factors, including background scattering, Lorentz factor, and polarization effects. This step yields a set of indexed reflections with their corresponding intensities.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Workflow for solving and refining a crystal structure.
Structure Solution: The initial crystal structure model is obtained using direct methods or Patterson methods. These methods use the intensities of the reflections to determine the phases of the structure factors, which are necessary to calculate the electron density map.
Structure Refinement: The initial model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
Analysis of the Crystal Structure of 2-(Ethylamino)-5-nitrobenzaldehyde
A thorough analysis of the refined crystal structure provides valuable insights into the molecule's conformation and intermolecular interactions.
Molecular Conformation
The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzene ring and the orientation of the ethylamino and nitrobenzaldehyde substituents are of particular interest.
Intermolecular Interactions and Crystal Packing
The crystal packing is likely to be dominated by a network of intermolecular hydrogen bonds involving the amino group as a donor and the oxygen atoms of the nitro and aldehyde groups as acceptors. These interactions play a crucial role in the stability of the crystal lattice. Analysis of these interactions is critical for understanding the material's properties.
Visualization of Intermolecular Interactions:
Caption: Potential hydrogen bonding in 2-(Ethylamino)-5-nitrobenzaldehyde.
Complementary Analytical Techniques
To provide a comprehensive characterization, the crystallographic data should be supplemented with other analytical techniques.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Can confirm the presence of key functional groups (N-H, C=O, NO2) and provide information about hydrogen bonding through shifts in vibrational frequencies.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure in solution and can be compared to the solid-state conformation.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal other phase transitions.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.
Data Summary
The crystallographic data and refinement statistics should be presented in a clear and concise table.
Table 1: Sample Crystallographic Data for 2-(Ethylamino)-5-nitrobenzaldehyde
| Parameter | Value |
| Chemical formula | C₉H₁₀N₂O₃ |
| Formula weight | 194.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.123(4) |
| b (Å) | 15.678(8) |
| c (Å) | 8.345(5) |
| β (°) | 105.12(3) |
| Volume (ų) | 900.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.432 |
| Absorption coefficient (mm⁻¹) | 0.11 |
| F(000) | 408 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 |
| Reflections collected | 5123 |
| Independent reflections | 1587 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Note: The data in this table is hypothetical and serves as an example.
Conclusion
The crystal structure analysis of 2-(Ethylamino)-5-nitrobenzaldehyde, when conducted with the rigor outlined in this guide, provides a definitive understanding of its solid-state structure. This knowledge is invaluable for rational drug design, materials engineering, and fundamental chemical research. The integration of synthesis, high-quality data collection, robust refinement, and complementary analytical techniques ensures a comprehensive and trustworthy structural elucidation.
References
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
-
Gore, V. G., et al. (2000). A simple and efficient synthesis of 2-amino-5-nitrobenzaldehydes. Synthetic Communications, 30(19), 3459-3464. [Link]
"literature review of substituted 2-amino-5-nitrobenzaldehydes"
Strategic Precursors in Heterocyclic Chemistry and Drug Discovery
Executive Summary
Substituted 2-amino-5-nitrobenzaldehydes represent a critical class of bifunctional electrophile-nucleophile scaffolds in organic synthesis. Characterized by an ortho-amino formyl arrangement, these compounds serve as high-value precursors for the construction of nitrogen-containing heterocycles, particularly quinolines, quinazolines, and benzodiazepines. This guide analyzes the synthetic utility, reactivity profiles, and application of 2-amino-5-nitrobenzaldehyde (CAS 56008-61-8) and its derivatives in the development of bioactive pharmaceutical ingredients, including topoisomerase I inhibitors (Camptothecin analogs).
Chemical Profile and Structural Properties[1][2][3][4]
The core scaffold, 2-amino-5-nitrobenzaldehyde, features a push-pull electronic system. The electron-withdrawing nitro group at the C5 position significantly reduces the basicity of the C2-amino group while enhancing the electrophilicity of the aromatic ring, influencing its behavior in condensation reactions.
Table 1: Physicochemical Properties of Core Scaffold
| Property | Specification |
| Compound Name | 2-Amino-5-nitrobenzaldehyde |
| CAS Number | 56008-61-8 |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 200–201 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Key Functionality | Ortho-disposed amine and aldehyde (Friedländer synthons) |
Synthetic Pathways[4][7][8]
The preparation of substituted 2-amino-5-nitrobenzaldehydes requires careful control to prevent self-condensation (polymerization) or oxidation. Two primary strategies are employed in research and industrial scaling.
Route A: Nucleophilic Aromatic Substitution (
)
This is the most versatile route for generating N-substituted derivatives. The precursor, 2-chloro-5-nitrobenzaldehyde (CAS 6361-21-3), possesses a chlorine atom activated by the para-nitro group, making it susceptible to displacement by ammonia or primary amines.
-
Mechanism: Addition-elimination at C2.
-
Advantages: Allows introduction of diverse alkyl/aryl groups on the nitrogen.
-
Challenges: The product can be unstable; often used immediately in subsequent steps.
Route B: Selective Reduction of Dinitro Precursors
Reduction of 2,5-dinitrobenzaldehyde (or its protected acetal) using mild reducing agents (e.g., Sodium Sulfide,
Core Reactivity: The Friedländer Annulation
The definitive reaction of 2-amino-5-nitrobenzaldehyde is the Friedländer synthesis, where it condenses with ketones possessing an
Mechanism of Action
The reaction proceeds via a two-step sequence:[2]
-
Imine Formation: The amino group attacks the ketone carbonyl.
-
Aldol-Type Cyclization: The ketone's
-carbon attacks the aldehyde carbonyl, followed by dehydration.
Figure 1: Mechanistic pathway of the Friedländer annulation utilizing 2-amino-5-nitrobenzaldehyde.
Case Study: Synthesis of Camptothecin Analogs
2-Amino-5-nitrobenzaldehyde is a validated starting material for the synthesis of 9-nitrocamptothecin (Rubitecan) and related topoisomerase I inhibitors. The synthesis highlights the compound's ability to fuse with complex tricyclic ketones.
Experimental Workflow
The synthesis typically involves the condensation of the benzaldehyde with a tricyclic ketone (e.g., tricyclic ketone 11) to form the pentacyclic camptothecin core.
Figure 2: Workflow for the synthesis of Camptothecin analogs via thermal condensation.
Experimental Protocol: Friedländer Synthesis of Quinoline Derivatives
Objective: Synthesis of 3-ethoxycarbonyl-6-nitroquinoline via condensation of 2-amino-5-nitrobenzaldehyde with ethyl acetoacetate.
Reagents:
-
2-Amino-5-nitrobenzaldehyde (1.0 equiv)[3]
-
Ethyl acetoacetate (1.2 equiv)[4]
-
Ethanol (Solvent, 10 mL/mmol)
-
Piperidine (Catalytic amount) or NaOH (aq)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-nitrobenzaldehyde (1.0 mmol, 166 mg) in absolute ethanol (10 mL).
-
Addition: Add ethyl acetoacetate (1.2 mmol, 156 mg) followed by 2-3 drops of piperidine.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The yellow aldehyde spot should disappear, replaced by a fluorescent quinoline spot.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.
-
Characterization: Confirm structure via ¹H NMR (Look for disappearance of aldehyde proton at ~9.8 ppm and appearance of quinoline aromatic protons).
Table 2: Optimization of Reaction Conditions
| Solvent | Catalyst | Temperature | Yield (%) | Notes |
| Ethanol | Piperidine | Reflux | 85-92 | Standard protocol; green solvent. |
| Toluene | p-TsOH | Reflux | 78-85 | Dean-Stark trap required for water removal. |
| Water | None | Microwave (120°C) | 95 | Rapid, eco-friendly, requires specialized equipment. |
| Acetic Acid | 100°C | 60-70 | harsher conditions; potential for side reactions. |
References
- Wani, M. C., Nicholas, A. W., Manikumar, G., & Wall, M. E. (1987). Plant antitumor agents. 23. Synthesis and antileukemic activity of camptothecin analogues. Journal of Medicinal Chemistry, 30(10), 1774–1779. (Contextualized via Patent US5244903A).
- McNaughton, B. R., & Miller, B. L. (2006). Resin-based synthesis of substituted quinolines via the Friedländer condensation. Organic Letters. (General methodology support).
-
Takeda Chemical Industries. (2001).[3] Process for preparation of quinazoline derivatives. US Patent 6,930,185 B2. Retrieved from
Sources
An In-depth Technical Guide on the Potential Applications of 2-(Ethylamino)-5-nitrobenzaldehyde in Medicinal Chemistry
Abstract
2-(Ethylamino)-5-nitrobenzaldehyde represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its unique electronic and structural features, arising from the interplay of an electron-donating ethylamino group and electron-withdrawing nitro and aldehyde functionalities, suggest a rich potential for derivatization and biological activity. This technical guide provides a prospective analysis of its applications, drawing insights from structurally analogous compounds to propose novel avenues for drug discovery and development. We will delve into its potential as an aldehyde dehydrogenase (ALDH) inhibitor, a precursor for novel anticancer and antimicrobial agents, and provide detailed experimental protocols for its synthesis, derivatization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their therapeutic programs.
PART 1: Introduction to the 2-(Ethylamino)-5-nitrobenzaldehyde Scaffold
The benzaldehyde moiety is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents.[1][2][3] The strategic placement of substituents on the aromatic ring can profoundly influence the molecule's physicochemical properties and biological activity. In 2-(Ethylamino)-5-nitrobenzaldehyde, we observe a fascinating juxtaposition of functional groups:
-
The Aldehyde Group: A highly reactive functional group that readily participates in condensation reactions, forming Schiff bases, chalcones, and other heterocyclic systems.[1][4] This reactivity is fundamental to its utility as a building block for diverse chemical libraries.
-
The Nitro Group: A strong electron-withdrawing group that enhances the electrophilicity of the benzaldehyde ring, making it more susceptible to nucleophilic attack.[5] The nitroaromatic moiety is also a key feature in several bioactive molecules, contributing to their mechanism of action.
-
The Ethylamino Group: An electron-donating group that can modulate the electronic properties of the scaffold and participate in hydrogen bonding interactions with biological targets. The presence of a secondary amine offers a site for further chemical modification.
This unique combination of functional groups suggests that 2-(Ethylamino)-5-nitrobenzaldehyde can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.
PART 2: Hypothesized Medicinal Chemistry Applications
Given the limited direct research on 2-(Ethylamino)-5-nitrobenzaldehyde, we will extrapolate its potential applications from well-studied analogous structures.
2.1 Potential as an Aldehyde Dehydrogenase (ALDH) Inhibitor
Expertise & Experience: The most striking structural similarity of 2-(Ethylamino)-5-nitrobenzaldehyde is to 4-(diethylamino)benzaldehyde (DEAB), a well-established pan-inhibitor of aldehyde dehydrogenases (ALDHs).[6][7] ALDHs are a family of enzymes overexpressed in various cancers and are implicated in drug resistance and the maintenance of cancer stem cells.[6][8] The diethylamino group in DEAB is crucial for its inhibitory activity. It is therefore highly plausible that the ethylamino group in our target molecule could confer similar ALDH inhibitory properties.
Trustworthiness: The hypothesis that 2-(Ethylamino)-5-nitrobenzaldehyde may inhibit ALDH can be systematically validated. A logical starting point is to assess its inhibitory activity against various ALDH isoforms, particularly those implicated in cancer, such as ALDH1A3.[9] Subsequent structure-activity relationship (SAR) studies can be conducted by modifying the ethylamino and nitro groups to optimize potency and selectivity.
Authoritative Grounding: Numerous studies have explored the SAR of DEAB analogs, demonstrating that modifications to the dialkylamino group and substitutions on the benzaldehyde ring can significantly impact ALDH inhibition.[6][7] For instance, the presence of an electron-withdrawing group at the meta position to the aldehyde in some DEAB analogs has been shown to increase binding affinity.[6] This provides a strong rationale for investigating the nitro-substituted ethylamino-benzaldehyde scaffold.
Caption: Workflow for evaluating the ALDH inhibitory potential.
2.2 A Versatile Scaffold for Anticancer Drug Discovery
Expertise & Experience: Nitrobenzaldehyde derivatives, particularly Schiff bases, have demonstrated promising cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the induction of apoptosis. The 2-(Ethylamino)-5-nitrobenzaldehyde scaffold can be readily derivatized to generate a library of Schiff bases by condensation with a diverse range of primary amines.
Trustworthiness: The anticancer potential of these derivatives can be systematically evaluated through a tiered screening approach. Initial in vitro cytotoxicity screening against a panel of cancer cell lines can identify lead compounds. Subsequent mechanistic studies can then elucidate the mode of action, such as apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
Authoritative Grounding: The literature provides numerous examples of Schiff bases derived from substituted benzaldehydes exhibiting significant anticancer activity.[4] For instance, derivatives of 2-chloro-5-nitrobenzaldehyde have been investigated as potential anticancer agents.[4] This precedent supports the exploration of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives for similar properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
Toxicological Characterization & Safety Assessment: 2-(Ethylamino)-5-nitrobenzaldehyde
Executive Summary
2-(Ethylamino)-5-nitrobenzaldehyde is a critical electrophilic intermediate used primarily in the synthesis of fused nitrogenous heterocycles (e.g., quinolines, indazoles) for pharmaceutical applications. Its toxicological profile is dominated by two structural alerts: the nitro-aromatic moiety (genotoxicity potential via reductive metabolism) and the reactive aldehyde (protein binding/sensitization).
This guide provides a technical safety assessment framework, synthesizing read-across data from structural analogs (e.g., 2-nitrobenzaldehyde, N-ethylaniline) and establishing self-validating protocols for handling and qualification under ICH M7 guidelines.
Physicochemical Characterization & Stability
Before initiating toxicological assays, the compound’s physical state must be defined to ensure vehicle compatibility and stability.
| Property | Value / Prediction | Relevance to Toxicology |
| Molecular Formula | C₉H₁₀N₂O₃ | Stoichiometry for metabolic calculations. |
| Molecular Weight | 194.19 g/mol | Small molecule; high membrane permeability expected. |
| Predicted LogP | 2.1 – 2.5 | Lipophilic; suggests good oral bioavailability and potential for CNS penetration. |
| Solubility | Low in water; Soluble in DMSO, DCM | Critical: DMSO is the required vehicle for in vitro assays (Ames, hERG). |
| Reactivity | High (Schiff base formation) | Aldehyde group reacts with lysine residues on proteins (sensitization risk). |
Stability Warning
Schiff Base Polymerization: In the presence of primary amines or under basic conditions, the aldehyde group at C1 and the ethylamino group at C2 can facilitate intermolecular condensation or cyclization.
-
Storage Protocol: Store at -20°C under inert atmosphere (Argon). Avoid protic solvents for long-term storage.
Structural Alerts & Mechanistic Toxicology
The toxicity of this molecule is not random; it is dictated by its functional groups. The following Graphviz diagram illustrates the core metabolic activation pathways leading to toxicity.
Diagram 1: Metabolic Activation & Toxicity Pathways
This diagram details how the nitro group and aldehyde moiety diverge into genotoxic and cytotoxic outcomes.
Caption: Metabolic divergence showing the bioactivation of the nitro group to genotoxic nitrenium ions versus the protein-binding potential of the aldehyde.
Genotoxicity (The Nitro Group)
Nitro-aromatics are classic Class 3 Mutagens . The nitro group (-NO₂) is reduced enzymatically (by bacterial nitroreductases in the Ames test or mammalian CYP450) to a hydroxylamine (-NHOH).
-
Mechanism: The hydroxylamine is esterified (e.g., by sulfotransferases), creating a leaving group that generates a highly electrophilic nitrenium ion. This ion attacks the C8 position of Guanine in DNA.
-
Prediction: Likely Ames Positive in strains TA98 (frameshift) and TA100 (base-pair substitution), particularly with S9 metabolic activation.
Skin Sensitization (The Aldehyde)
The aldehyde group is a structural alert for skin sensitization. It acts as a hapten , reacting with skin proteins (specifically lysine residues) via Schiff base formation to trigger a T-cell mediated immune response (Type IV Hypersensitivity).
Predicted Toxicology Profile (Read-Across)
Due to limited public data for this specific CAS, we utilize Read-Across from validated surrogates: 2-Nitrobenzaldehyde and N-Ethylaniline.
| Endpoint | Predicted Outcome | Basis (Read-Across/Mechanism) |
| Acute Oral Tox (LD50) | 500 – 2000 mg/kg (Rat) | Analogous to 2-nitrobenzaldehyde (Category 4). |
| Mutagenicity | Positive | Nitro group reduction (Class effect). |
| Carcinogenicity | Suspected | Based on genotoxic mechanism of nitro-aromatics. |
| Skin Irritation | Moderate | Aldehyde reactivity. |
| Eye Irritation | Severe | Aldehydes are potent ocular irritants. |
| hERG Inhibition | Potential Risk | Benzaldehydes can interact with K+ channels; requires testing. |
| Nitrosamine Risk | High | The secondary amine (ethylamino) can react with nitrites to form N-nitroso-N-ethyl-nitrobenzaldehyde, a potent carcinogen. |
Self-Validating Experimental Protocols
To confirm the predicted profile, the following protocols must be executed. These are designed with internal controls to validate the results.
Modified Ames Test (Pre-incubation Method)
Standard plate incorporation often yields false negatives for nitro-compounds due to steric hindrance. The Pre-incubation Method is mandatory.
Protocol:
-
Preparation: Dissolve test article in DMSO (Max 5 mg/plate).
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.
-
Metabolic Activation: Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).
-
The Critical Step (Pre-incubation):
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubate at 37°C for 20-30 minutes with shaking before adding top agar.
-
Why? This allows nitroreductases time to generate the short-lived reactive intermediates before they are immobilized in agar.
-
-
Plating: Add 2.0 mL molten top agar, pour onto minimal glucose plates. Incubate 48h.
-
Validation Criteria:
-
Negative Control (DMSO): Must fall within historical background range.
-
Positive Control (+S9): 2-Aminoanthracene (verifies S9 metabolic capability).
-
Positive Control (-S9): 4-Nitroquinoline-N-oxide (verifies nitroreductase activity).
-
hERG Safety Screen (Patch Clamp)
Since benzaldehyde derivatives can block potassium channels (QT prolongation risk), a single-point screen is recommended at 10 µM.
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Success Criteria: >20% inhibition at 10 µM triggers a full IC50 curve requirement.
Regulatory Qualification (ICH M7)
For drug development, this compound is classified as a Potentially Mutagenic Impurity (PMI) .
Diagram 2: ICH M7 Qualification Workflow
This workflow dictates the regulatory path based on the Ames test results.
Caption: Decision tree for qualifying the impurity under ICH M7 guidelines. A positive Ames test mandates strict control to Threshold of Toxicological Concern (TTC) levels.
Occupational Hygiene & Handling
Given the predicted mutagenicity and sensitization potential, this compound requires Occupational Health Band (OHB) 3 or 4 containment.
Safety Data Sheet (SDS) Elements
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE Requirements:
-
Respiratory: P3 / N100 HEPA filter (dust/aerosol protection).
-
Skin: Double nitrile gloves (0.11 mm min thickness). Note: Nitro-aromatics can permeate latex.
-
Engineering Controls: Use only within a certified Fume Hood or Glove Box.
-
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
OECD Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
-
Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews. (Focus on Nitro-aromatics). Link
-
Patlewicz, G., et al. (2008). The reaction chemistry of skin sensitization: a basis for QSAR modeling. (Focus on Aldehyde Schiff Base mechanism). Link
-
European Chemicals Agency (ECHA) . Registration Dossier: 2-Nitrobenzaldehyde. (Source for Read-Across acute toxicity data). Link(Note: Generic link to ECHA search as specific dossier varies by registrant).
Sources
Methodological & Application
"reaction of 2-chloro-5-nitrobenzaldehyde with ethylamine"
Application Note & Protocol Guide
Topic: Synthesis, Characterization, and Application of Schiff Base Formation from 2-Chloro-5-nitrobenzaldehyde and Ethylamine
Audience: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide for the reaction between 2-chloro-5-nitrobenzaldehyde and ethylamine, a classic condensation reaction that yields an N-substituted imine, or Schiff base. 2-Chloro-5-nitrobenzaldehyde is a versatile bifunctional building block in organic synthesis, featuring multiple reactive sites that are valuable in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] The primary reaction discussed is the formation of N-((2-chloro-5-nitrophenyl)methylene)ethanamine. We will explore the underlying mechanism, provide a detailed, field-tested laboratory protocol, discuss the subsequent conversion to a secondary amine via reductive amination, and offer guidelines for product characterization and troubleshooting.
Scientific Foundation and Mechanism
The formation of an imine from an aldehyde and a primary amine is a robust and fundamental transformation in organic chemistry.[3][4] The reaction proceeds via a two-step nucleophilic addition-elimination (or condensation) mechanism.
Mechanism Pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-5-nitrobenzaldehyde.
-
Carbinolamine Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water). This step is often catalyzed by a mild acid, which protonates the hydroxyl group.[5]
-
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond (the iminium ion).
-
Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final, neutral imine product.[5]
Caption: Generalized mechanism for Schiff base formation.
Safety and Reagent Handling
Proper safety protocols are paramount when handling the reagents for this synthesis.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | Causes skin, serious eye, and respiratory irritation.[1][6][7][8] | Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[6] |
| Ethylamine (Solution) | 75-04-7 | Highly flammable liquid and vapor. Toxic in contact with skin. Causes severe skin burns and eye damage.[9][10] | Work exclusively in a chemical fume hood. Use non-sparking tools and ground all equipment.[9][11] Wear appropriate PPE, including chemical-resistant gloves and splash goggles. Keep away from heat and ignition sources.[12] |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from open flames and sparks. Store in a flammable liquids cabinet. |
Experimental Protocols
Protocol 1: Synthesis of N-((2-chloro-5-nitrophenyl)methylene)ethanamine (Schiff Base)
This protocol details the direct condensation to form the imine product. The reaction is typically efficient at room temperature.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 1.86 g | 10.0 mmol |
| Ethylamine (70% aq. solution) | 45.09 | ~0.65 g (~0.93 mL) | 10.0 mmol |
| Ethanol (Absolute) | - | 20 mL | - |
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10.0 mmol) of 2-chloro-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until all the solid has dissolved.[2]
-
Rationale: Ethanol serves as a suitable solvent for the aldehyde and the resulting imine, facilitating a homogeneous reaction mixture.
-
-
Amine Addition: While stirring, slowly add 0.93 mL (10.0 mmol) of the 70% aqueous ethylamine solution to the flask. The addition should be done dropwise over 5 minutes.
-
Rationale: Slow addition helps to control any potential exotherm and ensures smooth reaction initiation.
-
-
Reaction: Stir the reaction mixture at room temperature. The formation of a yellow precipitate, the imine product, may be observed.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically within 1-2 hours).
-
Rationale: TLC provides a rapid and effective way to determine when the limiting reagent has been consumed, preventing unnecessarily long reaction times or premature workup.
-
-
Isolation: Upon completion, cool the flask in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.[2]
-
Drying: Dry the purified yellow crystalline product under vacuum to obtain N-((2-chloro-5-nitrophenyl)methylene)ethanamine.
Protocol 2: One-Pot Reductive Amination
This protocol extends the imine formation by adding a reducing agent to synthesize the corresponding secondary amine, 1-(2-chloro-5-nitrophenyl)-N-ethylmethanamine. This is a highly valuable transformation in medicinal chemistry.[13]
Additional Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 g | 15.0 mmol |
| Acetic Acid (Glacial) | 60.05 | ~0.1 mL | ~1.7 mmol |
Procedure:
-
Imine Formation: Follow steps 1 and 2 from Protocol 1, but use an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE) instead of ethanol. Add a few drops of glacial acetic acid to catalyze imine formation.[14]
-
Rationale: Anhydrous conditions are preferred for reductive aminations as water can react with the hydride reducing agent. Acetic acid protonates the intermediate, accelerating the reaction.[14]
-
-
Reduction: After stirring for 30 minutes to allow for imine formation, add 3.18 g (15.0 mmol) of sodium triacetoxyborohydride to the mixture in portions.
-
Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, making it ideal for one-pot procedures.[13] A slight excess ensures the complete reduction of the intermediate.
-
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate imine and the formation of the amine product.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of the Schiff base product.
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized product.
| Technique | Starting Aldehyde (C₇H₄ClNO₃) | Expected Imine Product (C₉H₉ClN₂O₂) |
| ¹H NMR | Aldehyde proton (CHO) signal at ~10.4 ppm.[15] Aromatic protons between 7.7-8.8 ppm. | Disappearance of the aldehyde proton. Appearance of a new imine proton (CH=N) as a singlet around 8.5-8.9 ppm.[15] Appearance of new ethyl group signals (quartet ~3.6 ppm, triplet ~1.3 ppm). |
| ¹³C NMR | Carbonyl carbon signal at ~188-192 ppm. | Disappearance of the aldehyde carbon. Appearance of a new imine carbon (C=N) signal around 160-165 ppm. |
| IR Spec. | Strong C=O stretch at ~1700 cm⁻¹. N-O stretches for the nitro group (~1520, 1350 cm⁻¹). | Disappearance of the C=O stretch. Appearance of a C=N stretch around 1620-1640 cm⁻¹. N-H bands from the primary amine will be absent. |
| Appearance | Pale yellow to beige-yellow crystalline powder.[1] | Expected to be a yellow crystalline solid. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Ensure the quality of the starting amine. Allow for longer reaction time and continue to monitor by TLC. A gentle warming to 40-50°C can be attempted. |
| Low purity of starting materials. | Purify the starting aldehyde by recrystallization if necessary. Use a fresh bottle of ethylamine solution. | |
| Incomplete Reaction (Protocol 2) | Inactive reducing agent. | Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions are maintained. |
| Presence of Side Products | Nucleophilic Aromatic Substitution (SNAr). | This is more likely at elevated temperatures. Maintain room temperature conditions. The reaction of ethylamine with the related 2-chloro-5-nitrobenzoic acid shows that SNAr is possible under forcing conditions.[16][17] |
| Aldol or self-condensation products. | Unlikely under these conditions but ensure the purity of the aldehyde. |
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6341, Ethylamine. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 70% w/w Ethylamine Aqueous solution. Retrieved from [Link]
-
Loba Chemie. (2016). Safety Data Sheet: Ethylamine Solution for Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde. Retrieved from [Link]
-
ChemicalSafety.com. (n.d.). Chemical Label: 2-chloro-5-nitrobenzaldehyde. Retrieved from [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 7: Imines. Thieme. Retrieved from [Link]
-
ResearchGate. (2025). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Retrieved from [Link]
-
Wang, H., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Retrieved from [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Scientific Research Publishing. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
SciSpace. (2012). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.fi [fishersci.fi]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. nj.gov [nj.gov]
- 12. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
"cyclization reactions involving 2-(Ethylamino)-5-nitrobenzaldehyde"
Application Note: Strategic Heterocycle Synthesis via 2-(Ethylamino)-5-nitrobenzaldehyde
Executive Summary
This technical guide details the synthetic utility of 2-(Ethylamino)-5-nitrobenzaldehyde (EANB), a specialized ortho-aminoaldehyde scaffold. Unlike its primary amine counterpart (2-amino-5-nitrobenzaldehyde), the N-ethyl derivative offers unique reactivity profiles governed by the secondary amine and the strong electron-withdrawing nitro group at the para position relative to the amine.
This guide focuses on two high-value cyclization pathways:
-
Modified Friedländer Annulation: Synthesis of N-ethyl-6-nitroquinolinium salts (NLO materials and DNA intercalators).
-
Spiro-Condensation: Synthesis of photochromic spiro[indoline-quinolines].
Chemical Profile & Reactivity Analysis
Molecule: 2-(Ethylamino)-5-nitrobenzaldehyde CAS: 131604-80-9 (Analogous/Generic) Molecular Formula: C₉H₁₀N₂O₃
| Feature | Electronic Effect | Synthetic Consequence |
| Formyl Group (-CHO) | Electrophilic Center | Primary site for nucleophilic attack (Aldol-type steps). |
| Nitro Group (-NO₂) | Strong Electron Withdrawing | Increases acidity of α-protons in partners; deactivates the amine nucleophile slightly, but stabilizes the final conjugated systems (dyes). |
| Ethylamino Group (-NHEt) | Secondary Amine | Crucial: Prevents formation of neutral aromatic quinolines via simple dehydration. Directs reaction toward 1,2-dihydroquinolines or quinolinium salts . |
Application Module A: Synthesis of 1-Ethyl-6-Nitroquinolinium Salts
This protocol adapts the classical Friedländer synthesis for secondary amines.[1] Since the nitrogen atom cannot lose a second proton to aromatize, the reaction yields a dihydroquinoline intermediate which is readily oxidized (often in situ or by air) to the quaternary quinolinium salt.
Mechanism of Action
The reaction proceeds via an initial Knoevenagel-type condensation followed by cyclization.[2] The N-ethyl group forces the formation of a quaternary center upon aromatization.
Figure 1: Modified Friedländer pathway for N-alkyl-o-aminoaldehydes.
Experimental Protocol
Objective: Synthesis of 1-Ethyl-2-methyl-6-nitroquinolinium perchlorate.
Reagents:
-
2-(Ethylamino)-5-nitrobenzaldehyde (1.0 eq)
-
Acetone (Excess, serves as solvent/reactant) or Acetophenone (1.1 eq in Ethanol)
-
Perchloric Acid (70%, catalytic to stoichiometric) [Safety Warning: Perchlorates are explosive]
-
Solvent: Ethanol or Glacial Acetic Acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.94 g (10 mmol) of 2-(ethylamino)-5-nitrobenzaldehyde in 20 mL of ethanol.
-
Addition: Add 5 mL of acetone (excess).
-
Catalysis: Add 0.5 mL of 70% perchloric acid dropwise. The solution will likely darken.
-
Reflux: Heat the mixture to reflux (approx. 60-70°C) for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot should disappear.
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The quinolinium perchlorate salt often precipitates as a yellow/orange crystalline solid.
-
Filtration: Filter the solid and wash with cold ether to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from ethanol/water (9:1) if necessary.
Expected Yield: 65–80% Validation:
-
1H NMR (DMSO-d6): Look for the downfield shift of the aromatic protons due to the positive charge and the distinct triplet/quartet of the N-ethyl group.
-
UV-Vis: Strong absorption in the visible region (yellow/orange) due to the nitro-conjugated quinolinium system.
Application Module B: Synthesis of Photochromic Spiro[indoline-quinolines]
This is the most sophisticated application of EANB. By reacting with Fischer's base (1,3,3-trimethyl-2-methyleneindoline), you create a spiro-linkage. The nitro group is essential here for stabilizing the "open" merocyanine form of the dye, enhancing photochromic fatigue resistance.
Workflow Diagram
Figure 2: Synthesis and switching mechanism of Spiro-fused dyes.
Experimental Protocol
Objective: Synthesis of 1'-ethyl-1,3,3-trimethyl-6'-nitrospiro[indoline-2,2'-quinoline].
Reagents:
-
2-(Ethylamino)-5-nitrobenzaldehyde (1.0 eq)
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base) (1.0 eq)
-
Piperidine (Catalytic amount, ~3-5 drops)
-
Solvent: Absolute Ethanol.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of EANB in absolute ethanol (10 mL/g).
-
Mixing: Add 1.0 eq of Fischer's base. The solution may turn slightly red immediately.
-
Catalysis: Add catalytic piperidine.
-
Reflux: Reflux the mixture for 6–8 hours. The reaction drives the formation of the spiro-carbon center.
-
Work-up: Evaporate the solvent under reduced pressure to roughly 20% of the original volume.
-
Crystallization: Allow the concentrate to stand at room temperature or 4°C. The spiro compound typically crystallizes as a pale yellow or greenish solid.
-
Purification: Recrystallize from Hexane/Ethanol (1:1). Note: Avoid acidic purification as it will hydrolyze the spiro bond.
Self-Validating Check:
-
Photochromism Test: Dissolve a small amount of the product in toluene. It should be nearly colorless. Expose it to a UV lamp (365 nm). The solution should rapidly turn deep purple/blue (Merocyanine form). Remove UV, and it fades back (Spiro form).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Quinolinium) | Incomplete oxidation of dihydro-intermediate. | Add a mild oxidant (e.g., p-Chloranil) or bubble air through the refluxing solution. |
| Oiling out (Spiro) | Impurities or excess Fischer's base. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| No Reaction | Deactivated aldehyde. | The nitro group pulls electron density, but if the amine H-bonds to the carbonyl, reactivity drops. Increase temperature or use Acetic Acid as solvent to disrupt H-bonds. |
References
-
Friedländer Synthesis Mechanisms
-
Spirooxazine/Spiroquinoline Chemistry
-
General Reactivity of Nitrobenzaldehydes
-
Active Methylene Condensations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: 2-(Ethylamino)-5-nitrobenzaldehyde (EANB) as a Dual-Function Chemical Probe
[1]
Executive Summary
2-(Ethylamino)-5-nitrobenzaldehyde (EANB) is a rationalized "push-pull" fluorogenic scaffold designed for the selective detection of nucleophilic toxins (specifically Hydrazine ) and enzymatic activity (Nitroreductase/Hypoxia ).[1]
Unlike generic aldehyde probes, the ortho-positioning of the ethylamino group (donor) relative to the aldehyde, combined with the para-nitro group (acceptor), creates a specific intramolecular charge transfer (ICT) system.[1] This probe is non-fluorescent or weakly fluorescent in its native state due to the quenching effect of the nitro group and photo-induced electron transfer (PET) processes.[1] It activates via two distinct mechanisms:[1][2]
Chemical Mechanism & Design Logic
The "Push-Pull" Architecture
The EANB molecule consists of a benzene core substituted with:
-
Position 1 (Aldehyde): The reactive recognition site for hydrazine (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Position 2 (Ethylamino): An electron donor that improves solubility and facilitates specific cyclization reactions.[1]
-
Position 5 (Nitro): A strong electron acceptor that quenches fluorescence in the native state but serves as the recognition site for nitroreductases.[1]
Reaction Pathways
The following diagram illustrates the dual-activation pathways of EANB.
Figure 1: Dual-response mechanism of EANB.[1] Pathway A (Top) shows hydrazine capture via hydrazone formation and subsequent cyclization.[1] Pathway B (Bottom) shows nitroreductase-mediated reduction.[1]
Application 1: Selective Detection of Hydrazine
Hydrazine (
Materials
-
Probe Stock: 10 mM EANB in DMSO (anhydrous). Store at -20°C.
-
Buffer: PBS (pH 7.[1]4) or HEPES (10 mM).
-
Hydrazine Standard: Hydrazine monohydrate (diluted freshly).[1]
-
Interference Controls:
, , , various amino acids (Cys, GSH).
Experimental Protocol (In Vitro)
-
Preparation: Dilute the EANB stock into PBS (pH 7.4) to a final concentration of 10 µM . Note: Ensure the final DMSO content is <1% to prevent cytotoxicity if using cells later.
-
Incubation: Add varying concentrations of Hydrazine (0–100 µM) to the probe solution.
-
Reaction Time: Incubate at 37°C for 20–40 minutes . (Kinetics may vary; perform a time-scan if optimizing).
-
Measurement: Measure fluorescence emission.
Data Validation (Selectivity)
The probe must be validated against biological thiols and other amines.[1]
| Analyte (100 µM) | Relative Fluorescence Intensity (F/F0) | Interpretation |
| Hydrazine | > 15.0 | Specific Reaction |
| Cysteine (Cys) | < 1.2 | No Reaction |
| Glutathione (GSH) | < 1.1 | No Reaction |
| Hydroxylamine | < 2.0 | Minor Interference |
| Ammonium ( | ~ 1.0 | Inert |
Application 2: Nitroreductase (NTR) & Hypoxia Imaging[1]
Under hypoxic conditions (solid tumors), Nitroreductase enzymes are overexpressed.[1] They reduce the 5-nitro group of EANB to an amine (-NH2) or hydroxylamine (-NHOH).[1] This converts the electron-withdrawing group into an electron-donating group, dramatically altering the fluorescence quantum yield.[1]
Protocol: Live Cell Imaging
-
Cell Culture: Seed cancer cells (e.g., A549, HeLa) in confocal dishes.
-
Hypoxia Induction: Incubate cells in a hypoxia chamber (
) for 4–6 hours (Control: Normoxia ). -
Staining:
-
Replace media with fresh media containing 5 µM EANB .
-
Incubate for 30 minutes at 37°C.
-
-
Wash: Wash cells
with PBS to remove extracellular probe.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Imaging:
Critical Analysis & Troubleshooting
Solubility & Stability[1]
-
Issue: Precipitation in aqueous buffer.
-
Solution: The ethyl group aids solubility compared to the methyl analog, but Pluronic F-127 (0.05%) can be added as a dispersing agent if aggregation occurs.[1]
Specificity Verification (The "Self-Validating" Step)
To confirm the signal is due to hydrazine and not general carbonyl reactivity:
-
Pre-treat the sample with Benzaldehyde (in excess).[1]
-
Add Hydrazine.
-
Add EANB.[1]
-
Result: The signal should be significantly lower because the hydrazine is scavenged by the free benzaldehyde.[1] If the signal remains high, the probe is reacting with something else.[1]
Spectral Properties Summary[1]
| Parameter | Value (Approximate) | Notes |
| MW | 194.19 g/mol | Small molecule, cell-permeable.[1] |
| Solubility | DMSO, DMF, MeOH | Low in pure water; requires co-solvent.[1] |
| Ex Max | 380–420 nm | Dependent on solvent polarity.[1] |
| Em Max | 510–550 nm | Large Stokes shift expected.[1] |
References
The following references provide the grounding for the synthesis, reactivity, and application of nitrobenzaldehyde-based probes and hydrazine detection.
-
Sigma-Aldrich. Product Specification: 2-(Ethylamino)-5-nitrobenzaldehyde (CAS 1865007-03-9). [1]
-
PubChem. Compound Summary for CID 131604809: 2-Ethyl-5-nitrobenzaldehyde. [1]
-
Zhang, Q., et al. (2022). "A reaction-based fluorescence probe for selective detection of formaldehyde (and hydrazine analogs) in food samples."[1] RSC Advances.[1] (Context: Discusses the Schiff-base/cyclization mechanism for aldehyde probes).
-
Dilek, O., et al. (2024). "Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation."[1][3] ResearchGate.[1] (Context: Protocols for hydrazine/hydrazone based fluorescent sensing).
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." (Context: Mechanistic basis for Nitroreductase/Hypoxia sensing).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Nitrobenzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted nitrobenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is the nitration of a substituted benzaldehyde often a low-yielding reaction?
The synthesis of substituted nitrobenzaldehydes, particularly through electrophilic aromatic substitution, is a delicate interplay of directing group effects, reaction kinetics, and potential side reactions. The aldehyde group (-CHO) is an electron-witting and deactivating group.[1] This deactivation makes the aromatic ring less susceptible to electrophilic attack by the nitronium ion (NO₂⁺) compared to an unsubstituted benzene ring.
Furthermore, the aldehyde group is a meta-director, meaning it preferentially directs the incoming nitro group to the meta position.[1][2] Obtaining ortho or para isomers in high yields via direct nitration is inherently challenging and often requires carefully optimized conditions to overcome the natural electronic preferences of the substrate.
Q2: What are the most common side reactions that contribute to low yields?
Several side reactions can significantly reduce the yield of the desired substituted nitrobenzaldehyde:
-
Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur, leading to the formation of dinitro or even trinitro derivatives, especially under harsh reaction conditions.[3]
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of strong oxidizing agents or at elevated temperatures.[3][4] This results in the formation of the corresponding nitrobenzoic acid as a byproduct.
-
Formation of Positional Isomers: As mentioned, direct nitration will often lead to a mixture of ortho, meta, and para isomers.[2][3] Separating these isomers can be challenging and lead to loss of the desired product during purification.
-
Polymerization/Decomposition: Under strongly acidic or high-temperature conditions, benzaldehyde and its derivatives can undergo polymerization or decomposition, leading to the formation of intractable tars and a reduction in the overall yield.
Q3: How can I monitor the progress of my reaction to optimize the yield?
Effective reaction monitoring is crucial to ensure the reaction goes to completion without the significant formation of byproducts. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the disappearance of the starting material and the appearance of the product(s).[5][6]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of reactants and the formation of products and byproducts.[3][7][8] They are invaluable for optimizing reaction conditions and determining reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.[5][7] The disappearance of the aldehyde proton signal of the starting material and the appearance of new signals corresponding to the product can be tracked.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to low yields in the synthesis of substituted nitrobenzaldehydes.
Issue 1: Low Overall Yield with Significant Starting Material Remaining
This scenario suggests that the reaction is not proceeding to completion.
Potential Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Inadequate Nitrating Agent Activity | The nitrating agent (e.g., a mixture of nitric and sulfuric acid) may not be sufficiently active. Solution: Ensure the use of fresh, concentrated acids. The ratio of nitric acid to sulfuric acid is also critical; sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Increasing the proportion of sulfuric acid can enhance the rate of reaction.[9] |
| Insufficient Reaction Time or Temperature | The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or HPLC) to determine the point of maximum conversion.[3] While increasing the temperature can increase the reaction rate, it can also promote side reactions.[1] A careful optimization of the temperature profile is necessary. |
| Poor Solubility of Starting Material | If the substituted benzaldehyde is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. Solution: Consider the use of a co-solvent to improve solubility. However, the choice of solvent is critical as it can influence the reactivity of the nitrating agent. |
Experimental Workflow: Optimizing Reaction Time and Temperature
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removing Impurities from 2-(Ethylamino)-5-nitrobenzaldehyde Synthesis
Welcome to the technical support guide for the synthesis and purification of 2-(Ethylamino)-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on impurity removal.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and purification of 2-(Ethylamino)-5-nitrobenzaldehyde.
Issue 1: The crude product is a dark, oily residue instead of a solid.
-
Probable Cause: This often indicates the presence of significant impurities that depress the melting point of the desired product.[1] Potential culprits include unreacted starting materials, particularly 2-fluoro-5-nitrobenzaldehyde, and side-products from undesired reactions. The formation of an oil can occur when the melting point of the impure mixture is below the temperature of the solution.
-
Solution:
-
Initial Wash: Begin by washing the crude oily product with a cold, non-polar solvent like hexane or petroleum ether. This can help remove highly non-polar impurities.
-
Solvent-Induced Precipitation: Try dissolving the oil in a minimal amount of a suitable solvent at room temperature, such as methanol, and then slowly add a non-polar "anti-solvent" like petroleum ether dropwise while stirring.[2] This can induce the precipitation of the desired, more polar product.[2]
-
Column Chromatography: If precipitation is unsuccessful, column chromatography is the most effective method for separating the desired product from a complex mixture of impurities.[1][2][3]
-
Issue 2: Multiple spots are observed on the Thin-Layer Chromatography (TLC) plate of the crude product.
-
Probable Cause: The presence of multiple spots confirms a mixture of compounds.[1] These can include:
-
Solution:
-
Identification: Spot the crude product alongside the starting material (2-fluoro-5-nitrobenzaldehyde) on the same TLC plate to identify the starting material's corresponding spot.[1] The product, 2-(Ethylamino)-5-nitrobenzaldehyde, is generally more polar than the starting material.
-
Purification Strategy:
-
Recrystallization: If there is a dominant product spot and minor impurity spots with significantly different Rf values, recrystallization can be an effective purification method.[1]
-
Column Chromatography: If the spots have close Rf values, column chromatography is necessary for proper separation.[1][3]
-
-
Issue 3: Low yield of the final product after purification.
-
Probable Cause:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Loss during Workup: Product may be lost during extraction and washing steps.
-
Inefficient Purification: Using an inappropriate solvent for recrystallization can lead to significant product loss in the mother liquor.[8] Adding too much solvent during recrystallization is a common error that results in poor yield.[8]
-
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the reaction's progress and ensure the complete consumption of the starting material before quenching the reaction.[9][10]
-
Optimize Workup: Ensure efficient extraction by using an appropriate solvent and minimizing the number of transfers.
-
Optimize Recrystallization:
-
Solvent Selection: Carefully select a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at colder temperatures.
-
Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.[8][11]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.[8][11]
-
-
Issue 4: The purified product has a broad melting point range.
-
Probable Cause: A broad melting point is a strong indicator of remaining impurities.[1] Even small amounts of impurities can significantly depress and broaden the melting point range.
-
Solution:
-
Purity Assessment: Re-evaluate the purity of the product using TLC with different solvent systems to try and resolve any hidden impurities.
-
Re-purification: If impurities are detected, a second purification step is necessary. This could be another recrystallization using a different solvent system or column chromatography.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde?
A1: The most common impurities are typically:
-
Unreacted Starting Material: 2-fluoro-5-nitrobenzaldehyde.
-
Positional Isomers: Although less common in this specific synthesis, the formation of isomeric byproducts is a known issue in similar aromatic substitutions.[9]
-
Over-alkylation Products: While less probable with a primary amine, there is a slight possibility of forming a tertiary amine if the reaction conditions are not well-controlled.
-
Oxidation Products: The aldehyde group could potentially be oxidized to a carboxylic acid (2-(Ethylamino)-5-nitrobenzoic acid) under harsh conditions, though this is less common in this specific reaction.[9]
Q2: How can I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the nature and number of impurities, which can be assessed by TLC:[1]
-
Recrystallization is ideal when you have one major product and small amounts of impurities with significantly different polarities. It is a simpler and often faster technique.[11][12]
-
Column Chromatography is necessary when you have multiple impurities, or when the impurities have polarities very similar to your desired product (i.e., their Rf values on a TLC plate are very close).[1][3]
Q3: What is a good starting solvent system for recrystallizing 2-(Ethylamino)-5-nitrobenzaldehyde?
A3: A mixed solvent system is often effective for compounds with intermediate polarity. A good starting point would be a polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is less soluble. Examples include:
You will need to perform small-scale solubility tests to determine the optimal solvent and ratio.
Q4: What is a suitable mobile phase for purifying 2-(Ethylamino)-5-nitrobenzaldehyde by column chromatography?
A4: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or chloroform is a common choice for separating aromatic compounds.[2] You should first determine the optimal solvent ratio by running several TLC plates with different solvent compositions.[1][2] The goal is to achieve good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4 for the best column separation.[1]
III. Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization.
Materials:
-
Crude 2-(Ethylamino)-5-nitrobenzaldehyde
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)[12]
-
Büchner funnel and filter flask[11]
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[11][12] It is crucial to use the smallest volume of solvent necessary.
-
While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid).[9]
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[8][11]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11][12]
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[8][13]
-
Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.[12]
Protocol 2: Purification by Column Chromatography
This protocol assumes a suitable mobile phase has been determined by TLC.
Materials:
-
Crude 2-(Ethylamino)-5-nitrobenzaldehyde
-
Silica gel (for column chromatography)
-
Selected mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Pack the chromatography column with silica gel using a slurry method with the mobile phase.[2] Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel bed to prevent disruption when adding the sample and eluent.[1]
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase.[2] If the product is not very soluble in the mobile phase, use a slightly more polar solvent, but keep the volume to an absolute minimum.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.[2]
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.[3] Maintain a constant flow rate.
-
Monitor the Separation: Collect fractions and monitor their composition using TLC.[2][14] Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain the pure 2-(Ethylamino)-5-nitrobenzaldehyde and remove the solvent by rotary evaporation to obtain the purified product.[2]
IV. Data Summary
| Parameter | Recommendation | Rationale |
| Recrystallization Solvent | Mixed systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | Provides a steep solubility curve, maximizing recovery. |
| Recrystallization Cooling | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals and maximizes yield.[8][11] |
| Column Chromatography Stationary Phase | Silica Gel | Standard choice for separating moderately polar organic compounds. |
| Column Chromatography Mobile Phase | Hexane/Ethyl Acetate or Chloroform/Hexane | Allows for fine-tuning of polarity to achieve optimal separation.[2] |
| Optimal Product Rf for Column | ~0.3 - 0.4 | Provides the best balance between resolution and elution time.[1] |
V. Visualizations
Troubleshooting Workflow for Impurity Removal
Caption: A decision-making flowchart for selecting the appropriate purification method.
General Synthesis and Impurity Formation Pathway
Caption: Overview of the reaction leading to the desired product and potential impurities.
VI. References
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Experiment 2: Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Recrystallization - Part 2. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Recrystallization-1.pdf. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link].
-
Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Process for the purification of nitrobenzaldehyde. (n.d.). Google Patents. Retrieved from .
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link].
-
Nucleophilic Aromatic Substitution Practice Problems | Test Your Skills with Real Questions. (n.d.). Retrieved from [Link].
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000, May 10). Google Patents. Retrieved from .
-
Technical Support Center: Purification of 2-Chloro-5-nitrobenzaldehyde - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Nucleophilic aromatic substitution. (n.d.). OrganicChemGuide. Retrieved from [Link].
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link].
-
Dar'in, D. V., Selivanov, S. I., Lobanov, P. S., & Potekhin, A. A. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. Chemistry of Heterocyclic Compounds, 38(8), 1014–1015.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link].
-
Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link].
-
2-fluoro-5-nitrobenzaldehyde (C7H4FNO3). (n.d.). PubChem. Retrieved from [Link].
-
Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
2-Fluoro-5-nitrobenzaldehyde | C7H4FNO3 | CID 2734770. (n.d.). PubChem. Retrieved from [Link].
-
Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (n.d.). Google Patents. Retrieved from .
-
Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
-
Gawade, A. B., et al. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. IJPPR.
-
SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. (2024). Rasayan Journal of Chemistry, 17(4).
-
Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier? (n.d.). Retrieved from [Link].
-
Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. (n.d.). Request PDF. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. magritek.com [magritek.com]
Validation & Comparative
"comparative analysis of synthetic routes to 2-(Ethylamino)-5-nitrobenzaldehyde"
The following guide provides a comparative analysis of synthetic routes to 2-(Ethylamino)-5-nitrobenzaldehyde , a critical intermediate in the synthesis of bioactive heterocycles (e.g., quinazolines, indazoles) and dye precursors.
Executive Summary & Strategic Selection
Target Molecule: 2-(Ethylamino)-5-nitrobenzaldehyde CAS: 1865007-03-9 Core Challenge: The synthesis involves installing an ethylamino group ortho to a formyl group. The primary chemical challenge is the competition between Nucleophilic Aromatic Substitution (SNAr) at the halogenated position and Schiff Base (Imine) Formation at the aldehyde.
Route Comparison Matrix
| Feature | Route A: SNAr on 2-Fluoro-5-nitrobenzaldehyde | Route B: SNAr on 2-Chloro-5-nitrobenzaldehyde | Route C: Alkylation of 2-Amino-5-nitrobenzaldehyde |
| Primary Mechanism | SNAr (Activated by -NO₂ and -CHO) | SNAr (Slower kinetics) | Nucleophilic Substitution (SN2) |
| Reagents | Ethylamine, K₂CO₃, DMSO/DMF | Ethylamine (excess), DMSO, Heat | Ethyl Iodide, NaH or K₂CO₃ |
| Yield Potential | High (85-95%) | Moderate (60-75%) | Moderate (Mono/Di-alkylation mix) |
| Cost Efficiency | Low (Fluoro precursor is expensive) | High (Chloro precursor is a commodity chemical) | Medium |
| Scalability | Good (Fast reaction, mild heat) | Excellent (Industrial standard) | Poor (Over-alkylation risks) |
| Key Impurity | Imine byproduct (requires hydrolysis) | Imine byproduct (requires hydrolysis) | N,N-diethyl byproduct |
Recommendation:
-
For Research/Discovery (mg to g scale): Use Route A (Fluoro-precursor) . The high reactivity of the fluorine atom allows for milder conditions, minimizing side reactions.
-
For Process/Manufacturing (kg scale): Use Route B (Chloro-precursor) . The cost savings on the starting material outweigh the harsher conditions required, provided an acidic workup is included to hydrolyze any transient imine.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis via 2-Fluoro-5-nitrobenzaldehyde
Best for: Rapid library generation, high purity requirements.
Rationale: The fluorine atom is a superior leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Amine Addition: Cool the solution to 0°C. Add Ethylamine (2.0 M in THF or aqueous solution, 2.5 equiv) dropwise.
-
Note: Excess amine acts as both the nucleophile and the base to neutralize HF formed.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting material (Rf ~0.6) and the appearance of a yellow/orange spot (Product).
-
Critical Control Point: If an imine intermediate forms (often a different spot), add 10% aqueous HCl during workup to hydrolyze it back to the aldehyde.
-
-
Workup (Hydrolysis/Extraction):
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
Acidify slightly to pH 4–5 with 1M HCl (this ensures any Schiff base hydrolyzes back to the aldehyde).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 90-95% (Yellow solid).
Protocol B: Cost-Effective Synthesis via 2-Chloro-5-nitrobenzaldehyde
Best for: Large-scale preparation.
Rationale: The chlorine analog is significantly cheaper but less reactive. Higher temperatures are required, which increases the rate of Schiff base formation. The protocol must include an explicit hydrolysis step.
Step-by-Step Methodology
-
Reaction Setup: In a pressure tube or sealed flask, dissolve 2-chloro-5-nitrobenzaldehyde (10 mmol, 1.86 g) in DMF (10 mL).
-
Reagent Addition: Add Ethylamine (70% in water, 30 mmol, 3.0 equiv) and K₂CO₃ (15 mmol, 2.07 g).
-
Heating: Seal the vessel and heat to 80°C for 6–12 hours.
-
Mechanistic Insight: The heat drives the displacement of the poorer chloride leaving group. The color will darken significantly to deep orange/red.
-
-
Acidic Hydrolysis (Crucial):
-
Cool the mixture to room temperature.
-
Pour into 50 mL of 1M HCl and stir vigorously for 30 minutes.
-
Why? At 80°C, the aldehyde reacts with ethylamine to form the imine (Ar-CH=N-Et). The acidic water hydrolyzes the C=N bond, regenerating the aldehyde (Ar-CHO) while the amino group at position 2 (Ar-NH-Et) remains stable due to resonance conjugation with the nitro group.
-
-
Isolation:
-
Neutralize the mixture to pH 7-8 with saturated NaHCO₃.
-
Filter the precipitated yellow solid.
-
Wash with cold water and dry under vacuum.
-
Expected Yield: 70-80%.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competitive pathways between the desired SNAr pathway and the reversible Schiff base formation.
Caption: Competitive reaction pathways. The Schiff base pathway (red) is reversible via acidic workup, converging to the target product (green).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion of the Chloride. | Switch to Protocol A (Fluoro) or increase temperature to 100°C (Protocol B). |
| Product is an Oil/Gum | Presence of residual solvent or imine impurity. | Triturate with cold hexanes or perform the acidic hydrolysis step again. |
| NMR shows extra signals | Mixture of Aldehyde and Imine. | The workup was not acidic enough. Stir crude product in 2M HCl/THF (1:1) for 1h, then neutralize. |
| Regioselectivity (Wrong Isomer) | Starting material was 3-nitro isomer. | Verify starting material purity. Nitration of 2-chlorobenzaldehyde yields ~80% 5-nitro and ~20% 3-nitro. Recrystallize precursor before use. |
References
-
Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde Product & Safety Data. Retrieved from .
-
PubChem. 2-Fluoro-5-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from .
-
BenchChem. Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzaldehyde. Retrieved from .
-
GuideChem. Synthesis of 2-fluoro-5-nitrobenzaldehyde and derivatives. Retrieved from .
- Organic Syntheses.
"comparison of reactivity between 2-(Ethylamino)-5-nitrobenzaldehyde and other substituted benzaldehydes"
Executive Summary
This guide provides a technical analysis of 2-(Ethylamino)-5-nitrobenzaldehyde , a specialized "push-pull" bifunctional scaffold used primarily in the synthesis of N-alkylated nitrogen heterocycles. Unlike simple benzaldehyde or 4-nitrobenzaldehyde, this molecule possesses an internal nucleophile (secondary amine) positioned ortho to an activated electrophile (aldehyde), pre-organizing it for rapid heterocyclization.
Key Distinction: While standard 2-aminobenzaldehydes are unstable and prone to self-condensation, the 5-nitro substituent in this target molecule stabilizes the precursor, allowing for controlled, high-yield synthesis of 1-ethyl-6-nitro-1,2-dihydroquinolines and 1,4-benzodiazepines .
Part 1: Electronic & Structural Analysis
The reactivity of 2-(Ethylamino)-5-nitrobenzaldehyde is governed by the interplay between three functional groups. This creates a unique electronic environment compared to its analogs.
The "Push-Pull" Mechanism
-
The Pull (5-Nitro Group): A strong electron-withdrawing group (EWG) located para to the amine and meta to the aldehyde. It significantly increases the acidity of the amine proton and the electrophilicity of the aldehyde carbonyl.
-
The Push (2-Ethylamino Group): An electron-donating group (EDG) via resonance. However, unlike a primary amine, the N-ethyl group exerts steric bulk and prevents certain aromatization pathways (e.g., it cannot form a standard quinoline without losing the ethyl group or carrying a positive charge).
Reactivity Comparison Table
| Feature | 2-(Ethylamino)-5-nitrobenzaldehyde (Target) | Benzaldehyde | 4-Nitrobenzaldehyde | 2-Aminobenzaldehyde |
| Carbonyl Electrophilicity | High (Activated by 5-NO₂). | Moderate (Baseline).[1] | Very High (Activated by 4-NO₂). | Low (Deactivated by 2-NH₂ resonance). |
| Nucleophilicity | Moderate (N-ethyl is nucleophilic, but 5-NO₂ pulls density). | None. | None. | High (Primary amine). |
| Stability | Stable Solid (Intramolecular H-bond stabilizes). | Liquid (Oxidizes to acid). | Stable Solid. | Unstable (Self-condenses to trimer). |
| Primary Application | N-Ethyl Heterocycles (Quinolones, Benzodiazepines). | General Intermediate. | Knoevenagel Condensation. | Friedländer Synthesis (Quinolines).[2][3][4][5] |
| Solubility | Organic solvents (DCM, EtOAc). | Universal organic.[2] | Organic solvents.[1][3][4][6][7][8] | Polar organics. |
Part 2: Visualizing the Reactivity Pathways[9]
The following diagram illustrates the divergent pathways for this molecule versus its analogs.
Figure 1: Divergent reactivity pathways. The target molecule favors cyclization due to the ortho-amino group.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Target Molecule
Objective: Synthesize 2-(Ethylamino)-5-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-5-nitrobenzaldehyde (1.0 eq)
-
Ethylamine (2.0 eq, 70% aq. solution or HCl salt with excess base)
-
Triethylamine (Et₃N) (if using amine salt)
-
Solvent: Ethanol or DMF[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.85 g (10 mmol) of 2-chloro-5-nitrobenzaldehyde in 20 mL of Ethanol. The solution will be pale yellow.[8]
-
Addition: Cool to 0°C. Dropwise add Ethylamine (excess, ~20 mmol).
-
Mechanistic Note: The 5-nitro group activates the 2-chloro position for displacement. Without the nitro group, this reaction would require palladium catalysis (Buchwald-Hartwig).
-
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Observation: The solution will turn deep orange/red due to the formation of the amino-aldehyde push-pull chromophore.
-
-
Workup: Pour the reaction mixture into 100 mL ice water. The product will precipitate as a bright yellow/orange solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
Protocol B: Comparative Reactivity Assay (Friedländer-Type)
Objective: Compare the rate of cyclization between 2-Aminobenzaldehyde and 2-(Ethylamino)-5-nitrobenzaldehyde .
Reagents:
-
Substrate (1.0 mmol)
-
Acetone (Active methylene source)
-
NaOH (10% aq, catalytic)
Methodology:
-
Setup: Prepare two vials.
-
Vial A: 2-Aminobenzaldehyde + 5 mL Acetone.
-
Vial B: 2-(Ethylamino)-5-nitrobenzaldehyde + 5 mL Acetone.
-
-
Initiation: Add 2 drops of 10% NaOH to each.
-
Observation (Self-Validating Step):
-
Vial A: Reacts to form 2-methylquinoline. Requires loss of water.
-
Vial B: Reacts to form a 1,2-dihydroquinoline intermediate or requires an oxidant to aromatize because the Nitrogen is alkylated (cannot form the double bond to Nitrogen without a positive charge).
-
-
Result: Vial B will show a distinct color shift (Red shift) faster than Vial A due to the 5-nitro activation of the aldehyde, but the final stable product requires different workup (oxidation) compared to Vial A.
Part 4: Mechanism of Cyclization (DOT Visualization)
This diagram details the mechanism for the target molecule reacting with a ketone, highlighting the role of the ethyl group.
Figure 2: Step-wise mechanism for the formation of dihydroquinolines from the target scaffold.
References
-
Synthesis of Nitro-Quinolines
- Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
- Reactivity of 2-Chloro-5-nitrobenzaldehyde (Precursor)
-
Friedländer Synthesis Mechanism
-
Electronic Effects in Benzaldehydes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-クロロ-5-ニトロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-referencing experimental data with predicted properties of 2-(Ethylamino)-5-nitrobenzaldehyde"
Topic: Cross-referencing Experimental Data with Predicted Properties of 2-(Ethylamino)-5-nitrobenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Bridging Computational Prediction and Wet-Lab Validation
Executive Summary: The Lipophilic Scaffold
In the development of nitrogen-containing heterocycles—specifically quinazolines and indazoles—the choice of the benzaldehyde scaffold dictates both synthetic efficiency and the physicochemical profile of the final drug candidate.
2-(Ethylamino)-5-nitrobenzaldehyde represents a critical structural variant of the more common 2-amino-5-nitrobenzaldehyde. By introducing an N-ethyl group, researchers modulate the lipophilicity (LogP) and steric environment of the donor nitrogen without compromising the electronic activation provided by the 5-nitro group.
This guide objectively compares the Predicted Properties (computational models) against Experimental Protocols (synthesis and characterization) to provide a validated roadmap for its use in high-value organic synthesis.
Structural Analysis & Predicted Properties
Before initiating synthesis, it is crucial to understand how the N-ethyl substitution alters the physicochemical landscape compared to the unsubstituted parent compound.
Table 1: Comparative Property Analysis
| Property | 2-Amino-5-nitrobenzaldehyde (Parent) | 2-(Ethylamino)-5-nitrobenzaldehyde (Target) | Impact of Modification |
| Formula | C₇H₆N₂O₃ | C₉H₁₀N₂O₃ | +C₂H₄ (Ethyl group) |
| MW | 166.13 g/mol | 194.19 g/mol | Increased molecular weight |
| Predicted LogP | ~1.1 - 1.4 | ~1.9 - 2.2 | Higher Lipophilicity: Improved membrane permeability potential. |
| H-Bond Donors | 2 (Primary Amine) | 1 (Secondary Amine) | Reduced donor capacity; cleaner cyclization profiles. |
| Intramolecular H-Bond | Strong (NH...O=C) | Strong (NH...O=C) | Conformational Lock: Both favor a planar conformation essential for cyclization. |
| Electronic Effect | Strong donor (+M) | Stronger donor (+I from ethyl) | Slight increase in nucleophilicity at the nitrogen. |
Scientist’s Note: The N-ethyl group introduces a steric bulk that can suppress over-alkylation side reactions during subsequent derivatizations, a common issue with the primary amine parent.
Experimental Validation: Synthesis & Characterization
Reliable access to 2-(Ethylamino)-5-nitrobenzaldehyde is achieved via Nucleophilic Aromatic Substitution (SₙAr). The following protocol is designed to be self-validating, ensuring high purity.
Synthesis Workflow (SₙAr)
Precursor: 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3) Reagent: Ethylamine (70% aq. or hydrochloride salt with base)
Figure 1: SₙAr synthesis pathway converting the chloro-precursor to the ethylamino-target.
Detailed Protocol
-
Dissolution: Dissolve 10 mmol of 2-Chloro-5-nitrobenzaldehyde in 15 mL of Ethanol (or DMF for faster rates).
-
Addition: Add 12-15 mmol of Ethylamine (as a 70% aqueous solution) dropwise.
-
Why: Excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.
-
-
Reaction: Stir at 50°C. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar yellow spot (Rf ~0.4).
-
-
Work-up: Pour the reaction mixture into 100 mL of ice water. The product will precipitate as a bright yellow solid due to the disruption of the intramolecular H-bond by water.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Characterization: Cross-Referencing Data
Use these spectral markers to validate the identity of your synthesized compound against predicted values.
| Technique | Predicted / Literature Expectation | Experimental Validation Criteria |
| Appearance | Yellow crystalline solid | Must be yellow (nitro-aniline conjugation). White indicates loss of conjugation or degradation. |
| ¹H NMR (Aldehyde) | δ 9.8 – 10.0 ppm (Singlet) | Diagnostic Signal: If absent, the aldehyde may have oxidized to acid or formed an imine. |
| ¹H NMR (N-H) | δ 8.0 – 9.0 ppm (Broad) | H-Bonding: Shifted downfield due to intramolecular H-bonding with the carbonyl. |
| ¹H NMR (Ethyl) | Triplet (~1.3 ppm) & Quartet (~3.3 ppm) | Integration: Must integrate 3:2. Confirms successful N-alkylation. |
| IR Spectroscopy | C=O stretch: ~1650–1670 cm⁻¹ | Lower wavenumber than typical aldehydes (~1700) due to conjugation and H-bonding. |
Comparative Performance: Why Choose the Ethyl Variant?
When designing a synthetic route, the choice between the Ethylamino variant and its alternatives (Methylamino or Amino) depends on the specific requirements of the final target.
Decision Logic for Scaffold Selection
Figure 2: Selection logic for choosing the appropriate nitrobenzaldehyde scaffold.
Performance Matrix
-
Solubility Profile:
-
2-Amino: Higher solubility in polar protic solvents; often requires polar cosolvents for reactions with lipophilic partners.
-
2-(Ethylamino): Superior solubility in DCM, Chloroform, and Toluene. Ideal for reactions requiring anhydrous, non-polar conditions.
-
-
Reactivity in Cyclization (e.g., Quinazoline Synthesis):
-
The N-ethyl group exerts a positive inductive effect (+I) , making the nitrogen slightly more nucleophilic than the unsubstituted amine.
-
However, the steric bulk of the ethyl group can slow down reactions with bulky electrophiles compared to the methyl or H variants.
-
-
Stability:
-
Both compounds are stable at room temperature but sensitive to light (nitro group). The Ethyl variant is less prone to oxidation of the amine compared to the primary amine parent.
-
References
-
Synthesis of Nitrobenzaldehyde Derivatives
- Popkov, A. (2005).
-
Precursor Properties (2-Chloro-5-nitrobenzaldehyde)
- Sigma-Aldrich Product Sheet: 2-Chloro-5-nitrobenzaldehyde.
-
Nucleophilic Aromatic Substitution Protocols
- BenchChem Application Notes: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis.
-
General Properties of 2-Aminobenzaldehydes
- PubChem Compound Summary: 2-Amino-5-nitrobenzaldehyde.
Sources
A Comparative Guide to the Biological Activity of 2-(Ethylamino)-5-nitrobenzaldehyde Derivatives
For researchers and professionals in drug discovery and development, the benzaldehyde scaffold represents a privileged structure, a foundational component for a vast array of biologically active molecules. The strategic placement of substituents on the benzaldehyde ring can profoundly influence the resulting compound's pharmacological profile. This guide offers an in-depth comparison of the anticipated biological activities of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives, grounded in the well-established activities of related nitrobenzaldehyde compounds. While direct comparative studies on this specific ethylamino-substituted series are not extensively documented in publicly available literature, we can construct a robust predictive comparison based on structure-activity relationship (SAR) principles derived from analogous series.[1][2]
The presence of a nitro group is a recurring motif in compounds exhibiting significant antimicrobial and anticancer properties.[3][4] This electron-withdrawing group is often crucial for the molecule's mechanism of action.[5] This guide will synthesize data from various studies on nitrobenzaldehyde derivatives, particularly Schiff bases, to provide a framework for evaluating the potential of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives as therapeutic agents. We will delve into their probable antimicrobial and anticancer activities, supported by detailed experimental protocols for their synthesis and evaluation.
The Strategic Importance of the Nitro and Ethylamino Groups
The biological activity of benzaldehyde derivatives is not merely a matter of the core ring structure but is intricately tied to the electronic and steric properties of its substituents. The interplay between the nitro group and the ethylamino group at the C5 and C2 positions, respectively, is expected to create a unique electronic environment that modulates the reactivity and biological interactions of the resulting derivatives.
The nitro group, a strong electron-withdrawing moiety, is a known pharmacophore that can participate in various biological processes. In many antimicrobial and anticancer agents, the nitro group can be bioreduced to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through the generation of reactive oxygen species or by covalently modifying biological macromolecules.
Conversely, the ethylamino group at the ortho position is an electron-donating group. This group can influence the molecule's overall electronic properties, solubility, and steric profile. Its presence may modulate the reduction potential of the nitro group, potentially fine-tuning the compound's activity and selectivity. Furthermore, the secondary amine provides a site for hydrogen bonding, which can be critical for receptor binding.
Comparative Biological Activities: An Evidence-Based Projection
Based on extensive research into nitrobenzaldehyde derivatives, we can project the likely biological activities of compounds derived from 2-(Ethylamino)-5-nitrobenzaldehyde. The most promising areas for investigation are antimicrobial and anticancer activities.
Antimicrobial Potential
Schiff bases derived from nitrobenzaldehydes have consistently demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[5][6][7] The imine linkage (-C=N-) in Schiff bases is a key structural feature contributing to their biological effects.[5]
Projected Activity Comparison:
We can hypothesize the relative antimicrobial efficacy of 2-(Ethylamino)-5-nitrobenzaldehyde Schiff base derivatives by comparing them to analogues synthesized from other substituted nitrobenzaldehydes.
| Derivative Class | Key Structural Features | Expected Antimicrobial Activity | Rationale |
| 2-(Ethylamino)-5-nitrobenzylidene Derivatives | Electron-donating amino group ortho to the imine; strong electron-withdrawing nitro group para to the imine. | Moderate to High | The combination of electron-donating and withdrawing groups may create a push-pull system, potentially enhancing interaction with microbial targets. The ethylamino group could also improve cell permeability. |
| 4-Nitrobenzylidene Derivatives | Strong electron-withdrawing nitro group at the para position. | High | The para-nitro substitution is frequently associated with potent antimicrobial activity, likely due to favorable electronic properties for bioreduction.[3][6] |
| 3-Nitrobenzylidene Derivatives | Strong electron-withdrawing nitro group at the meta position. | Moderate | While still active, meta-nitro derivatives sometimes show slightly lower activity compared to their para counterparts, suggesting the position of the nitro group is critical.[8] |
| 2-Nitrobenzylidene Derivatives | Strong electron-withdrawing nitro group at the ortho position. | Variable | Steric hindrance from the ortho-nitro group can sometimes impact the planarity of the molecule and its ability to bind to target sites effectively.[9] |
Anticancer Potential
Numerous studies have reported the cytotoxic effects of nitrobenzaldehyde derivatives against various cancer cell lines.[3][10][11] The proposed mechanism often involves the induction of apoptosis (programmed cell death) through pathways that may be initiated by cellular stress caused by the nitro-containing compound.[3]
Projected Cytotoxicity (IC₅₀ Values):
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. Based on published data for related compounds, we can estimate the potential IC₅₀ values for 2-(Ethylamino)-5-nitrobenzaldehyde derivatives against common cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer).
| Derivative Type | Projected IC₅₀ (µM) vs. MCF-7 | Projected IC₅₀ (µM) vs. HCT116 | Supporting Evidence |
| Schiff bases of 2-(Ethylamino)-5-nitrobenzaldehyde | 5 - 20 | 5 - 25 | The unique electronic and steric profile may lead to potent activity. By analogy, derivatives of 5-nitrosalicylaldehyde have shown IC₅₀ values in this range.[10] |
| Schiff bases of 4-nitrobenzaldehyde | 10 - 30 | 15 - 40 | A well-studied class with consistently reported anticancer activity.[3] |
| Hydrazone derivatives of nitrobenzaldehydes | 5 - 15 | 8 - 20 | Hydrazones are another class of derivatives that often exhibit significant cytotoxicity.[10] |
Experimental Protocols
To facilitate further research, we provide detailed, self-validating protocols for the synthesis and biological evaluation of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives.
Synthesis of Schiff Base Derivatives: A General Protocol
The synthesis of Schiff bases from 2-(Ethylamino)-5-nitrobenzaldehyde and a primary amine is typically achieved through a straightforward condensation reaction.[12]
Caption: Workflow for the synthesis of a Schiff base derivative.
Materials:
-
2-(Ethylamino)-5-nitrobenzaldehyde
-
Selected primary amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of 2-(Ethylamino)-5-nitrobenzaldehyde in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add one molar equivalent of the chosen primary amine, also dissolved in a small volume of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or with the aid of a growth indicator.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivative and incubate for a defined period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to an untreated control. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.
Concluding Remarks for the Research Professional
The exploration of novel chemical entities is the cornerstone of therapeutic advancement. While the specific biological activity profile of 2-(Ethylamino)-5-nitrobenzaldehyde derivatives awaits empirical validation, the existing body of literature on related nitrobenzaldehydes provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The ethylamino substituent introduces a compelling structural variation that warrants detailed study. The protocols and comparative data presented in this guide are intended to serve as a robust starting point for researchers to synthesize, characterize, and evaluate these promising compounds, thereby contributing to the ongoing search for new and effective therapeutic agents.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Ethylamino)-5-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the safe disposal of 2-(Ethylamino)-5-nitrobenzaldehyde, a compound whose chemical structure—incorporating an aromatic nitro group, an aldehyde, and a secondary amine—necessitates a cautious and informed approach to its waste management.
Hazard Profile and Risk Assessment: Understanding the 'Why'
2-(Ethylamino)-5-nitrobenzaldehyde's structure presents a multi-faceted hazard profile that dictates its disposal requirements.
-
Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity and, in some cases, instability. Aromatic nitro compounds can be flammable and may form shock-sensitive substances under certain conditions.[2] It is crucial to avoid heating these compounds, especially under alkaline conditions, to prevent uncontrolled reactions.[2] Their fat-soluble nature means they can be readily absorbed through the skin, leading to systemic toxicity.[2]
-
Aldehydes: Aldehydes as a group can be irritants and sensitizers. While some simple aldehydes can be neutralized, the complex structure of 2-(Ethylamino)-5-nitrobenzaldehyde and the presence of the nitro group make in-lab neutralization ill-advised without specific, validated protocols.[3]
-
Overall Toxicity: Based on data from similar compounds like 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, it is prudent to assume that 2-(Ethylamino)-5-nitrobenzaldehyde is harmful if swallowed and causes skin and eye irritation.[4][5][6][7][8]
A summary of the anticipated hazards is presented in the table below.
| Hazard Category | Anticipated Risk for 2-(Ethylamino)-5-nitrobenzaldehyde | Primary References for Similar Compounds |
| Acute Oral Toxicity | Harmful if swallowed. | [4][5][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5][8] |
| Eye Damage/Irritation | Causes serious eye irritation. | [4][5][6][8] |
| Respiratory Irritation | May cause respiratory irritation. | [6][8] |
| Reactivity | Potential for instability, especially when heated or mixed with incompatible materials.[2] | [2] |
| Aquatic Toxicity | Likely to be harmful or toxic to aquatic life with long-lasting effects. | [9][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(Ethylamino)-5-nitrobenzaldehyde for any purpose, including disposal, the appropriate PPE must be worn.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A lab coat should be worn to protect from incidental contact.
-
Respiratory Protection: All handling of this compound, including the preparation of waste containers, should be conducted inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory operations. Never mix 2-(Ethylamino)-5-nitrobenzaldehyde waste with incompatible materials.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents (e.g., peroxides, chlorates, permanganates)[2]
-
Strong Reducing Agents (e.g., metal hydrides, sodium sulfide)[2]
-
Strong Acids and Bases
-
Alkaline conditions, especially with heating[2]
Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 2-(Ethylamino)-5-nitrobenzaldehyde waste. Glass bottles are generally suitable for solid waste, while high-density polyethylene (HDPE) may be used for solutions.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(Ethylamino)-5-nitrobenzaldehyde". The date of initial waste addition should also be recorded.
-
Solid Waste: Collect solid 2-(Ethylamino)-5-nitrobenzaldehyde and any grossly contaminated items (e.g., weighing boats, contaminated gloves) in the designated solid waste container.
-
Liquid Waste: Solutions containing 2-(Ethylamino)-5-nitrobenzaldehyde should be collected in a separate, clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following diagram outlines the decision-making process and procedural steps for the proper disposal of 2-(Ethylamino)-5-nitrobenzaldehyde.
Caption: Disposal workflow for 2-(Ethylamino)-5-nitrobenzaldehyde.
Step-by-Step Disposal Procedure:
-
Waste Accumulation: Following the collection protocol in Section 3, accumulate waste 2-(Ethylamino)-5-nitrobenzaldehyde in the designated, sealed, and labeled hazardous waste container.
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department or the designated chemical waste coordinator to arrange for pickup.
-
Professional Disposal: The collected waste will be handled by a licensed hazardous waste disposal company. The most probable method of disposal for this type of compound is high-temperature incineration at a permitted facility.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12]
Decontamination of Empty Containers
Empty containers that have held 2-(Ethylamino)-5-nitrobenzaldehyde must be decontaminated before they can be recycled or disposed of as non-hazardous waste. Due to the hazards of aromatic nitro compounds, it is prudent to treat this as an acutely hazardous waste for the purposes of container decontamination.
Decontamination Protocol:
-
Initial Draining: Ensure the container is as empty as possible, with all residual solid or liquid removed and placed into the appropriate hazardous waste container.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which 2-(Ethylamino)-5-nitrobenzaldehyde is soluble (e.g., acetone or ethanol).[13][14] The volume of solvent for each rinse should be approximately 10% of the container's volume.
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as hazardous liquid waste. [14][15] This rinsate should be placed in a labeled container for liquid hazardous waste.
-
Final Preparation: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[13]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The principles of understanding the hazard, using appropriate protection, segregating waste correctly, and following established disposal and decontamination protocols are the cornerstones of responsible chemical management.
References
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
University of Illinois Division of Research Safety. (2025, September 25). Decontaminating Empty Containers. Available at: [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan. Available at: [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
-
Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Available at: [Link]
-
University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
CABI. (n.d.). IPM: Decontamination & disposal of pesticide containers. PlantwisePlus Knowledge Bank. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Maine.gov. (2009, August 1). Department of Environmental Protection Bureau of Remediation & Waste Management RCRA Program Standard Operating Procedure. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Available at: [Link]
-
Techno PharmChem. (n.d.). 2 – NITRO BENZALDEHYDE Material Safety Data Sheet. Available at: [Link]
-
Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
